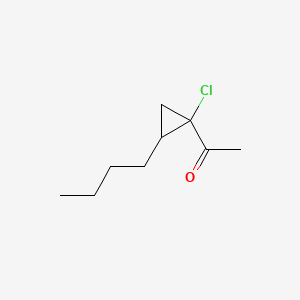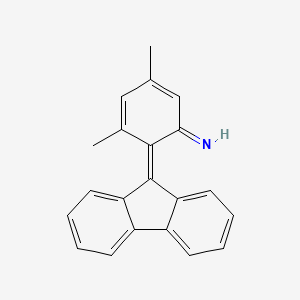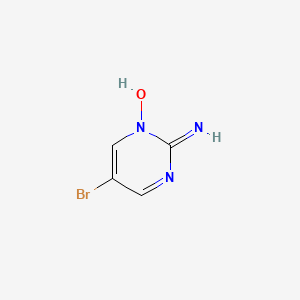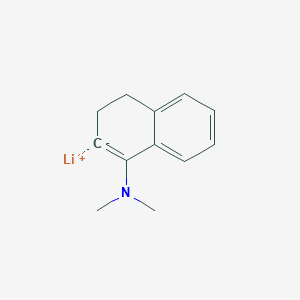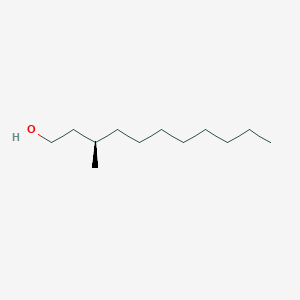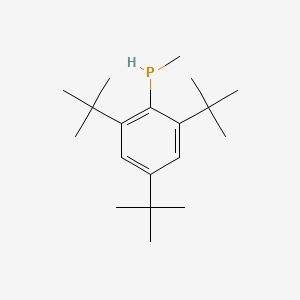
Methyl(2,4,6-tri-tert-butylphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a 2,4,6-tri-tert-butylphenyl group. This compound is notable for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with methylphosphonous dichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2,4,6-tri-tert-butylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl(2,4,6-tri-tert-butylphenyl)phosphane has several scientific research applications:
Mécanisme D'action
The mechanism by which methyl(2,4,6-tri-tert-butylphenyl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in catalytic systems. The bulky tert-butyl groups provide steric protection, which can enhance the stability of the resulting complexes. The phosphorus atom can also participate in coordination chemistry, forming bonds with various metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the phosphorus atom.
Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Contains a phosphorus-phosphorus double bond, offering different reactivity and applications.
Uniqueness
Methyl(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of its steric bulk and the presence of a phosphorus atom, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
86539-33-5 |
|---|---|
Formule moléculaire |
C19H33P |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
methyl-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H33P/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 |
Clé InChI |
UYBLILSNFWOHSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

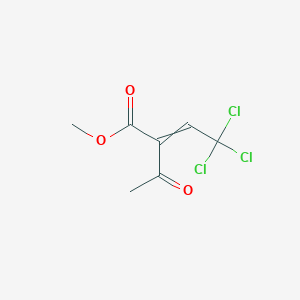
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

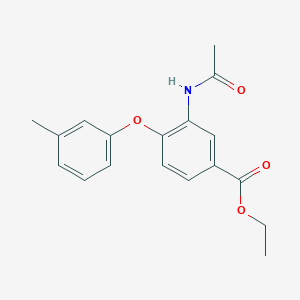
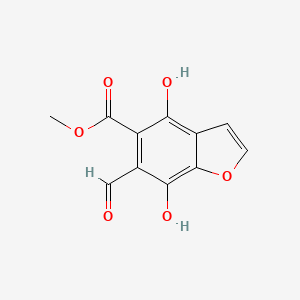
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
